molecular formula C8H14BrNO B8365277 N-isobutyl-3-bromopyrrolidine-2-one

N-isobutyl-3-bromopyrrolidine-2-one

Cat. No. B8365277
M. Wt: 220.11 g/mol
InChI Key: DQFXPTZULZWNTD-UHFFFAOYSA-N
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Patent
US06114541

Procedure details

In a 1.5-liter 4-necked flask, equipped with a stirrer, reflux condenser, thermometer and argon inlet, 54.4 g NaOH pearls (1.36 mol) and 9.26 g tetrabutylammonium-hydrogensulfate (27.3 mmol) were suspended at room temperature under argon in 500 ml dichloromethane. To this suspension 36.6 g isobutylamine (500 mol) were added. Under stirring 100.0 g 2-bromo-4-chlorobutyric acid chloride (400 mol, product of Example 1) in 100 ml dichloromethane were added in 10 min. After the first three minutes of addition reflux of the mixture was reached and maintained during the addition. Reflux of the mixture was continued for 2.0 h. After the first 10 minutes, the initially yellowish suspension turned purple, then gradually faded into gray. After completed reflux, the mixture was allowed to cool to room temperature during 15 min., a mixture of 50 g ice in 250 ml deionized water was added under stirring during 1 min., and the phases were separated. The organic phase was first washed with a solution of 60 g ammonium chloride in 300 ml deionized water, then with 300 ml deionized water, and finally evaporated to yield 84.3 g of N-isobutyl-3-bromopyrrolidine-2-one as a dark oil.
Name
Quantity
54.4 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
36.6 g
Type
reactant
Reaction Step Two
Quantity
500 mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
9.26 g
Type
catalyst
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([NH2:7])[CH:4]([CH3:6])[CH3:5].[Br:8][CH:9]([CH2:13][CH2:14]Cl)[C:10](Cl)=[O:11].O>C([N+](CCCC)(CCCC)CCCC)CCC.S([O-])(O)(=O)=O.ClCCl>[CH2:3]([N:7]1[CH2:14][CH2:13][CH:9]([Br:8])[C:10]1=[O:11])[CH:4]([CH3:6])[CH3:5] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
54.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
suspension
Quantity
36.6 g
Type
reactant
Smiles
Name
Quantity
500 mol
Type
reactant
Smiles
C(C(C)C)N
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
BrC(C(=O)Cl)CCCl
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
9.26 g
Type
catalyst
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC.S(=O)(=O)(O)[O-]
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring during 1 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1.5-liter 4-necked flask, equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
were added in 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
After the first three minutes of addition
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
reflux of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintained during the addition
TEMPERATURE
Type
TEMPERATURE
Details
Reflux of the mixture
CUSTOM
Type
CUSTOM
Details
After the first 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After completed reflux
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was first washed with a solution of 60 g ammonium chloride in 300 ml
CUSTOM
Type
CUSTOM
Details
finally evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)N1C(C(CC1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 84.3 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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